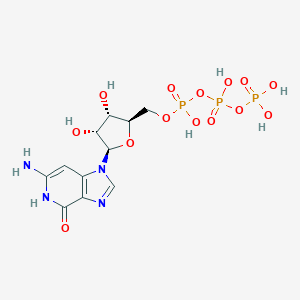
3-Deazaguanosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deazaguanosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O14P3 and its molecular weight is 522.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
3-Deazaguanosine triphosphate is synthesized from its corresponding nucleoside analogs. The synthesis typically involves the conversion of 3-deazaguanosine into its triphosphate form through phosphorylation. This compound has a molecular formula of C10H17N5O16P4 and a molecular weight of approximately 587.2 g/mol, with high purity levels (≥97%) achieved through advanced chromatographic techniques .
DNA Synthesis and Replication Studies
3-dGTP is primarily used in DNA synthesis, serving as a substrate for DNA polymerases during replication processes. Research has shown that it can be incorporated into DNA strands, although with reduced efficiency compared to natural dGTP. For example, studies utilizing Klenow fragment polymerases demonstrated that while 3-dGTP can participate in single nucleotide insertion reactions, it exhibits lower selectivity in base pairing compared to its natural counterpart .
Atomic Mutagenesis
One of the most significant applications of 3-dGTP is in atomic mutagenesis studies aimed at understanding RNA structure and function. By substituting nitrogen atoms in nucleobases with carbon, researchers can investigate how these changes affect RNA interactions and catalysis. This approach has been pivotal in elucidating the mechanisms of ribozymes and riboswitches .
Case Studies
Potential for Therapeutic Applications
Research indicates that modified nucleotides like 3-dGTP may have potential therapeutic applications, particularly as antiviral agents. Given that they can compete with natural nucleotides during viral replication processes, there is ongoing exploration into their efficacy against viruses such as HSV .
Eigenschaften
CAS-Nummer |
103122-85-6 |
|---|---|
Molekularformel |
C11H17N4O14P3 |
Molekulargewicht |
522.19 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-amino-4-oxo-5H-imidazo[4,5-c]pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O14P3/c12-6-1-4-7(10(18)14-6)13-3-15(4)11-9(17)8(16)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,5,8-9,11,16-17H,2H2,(H,22,23)(H,24,25)(H3,12,14,18)(H2,19,20,21)/t5-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
FCBFMNZRZDXNQB-MGUDNFKCSA-N |
SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomerische SMILES |
C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Key on ui other cas no. |
103122-85-6 |
Synonyme |
3-deaza-GTP 3-deazaguanosine triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















